molecular formula C9H11F6NO2 B12854984 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine

Cat. No.: B12854984
M. Wt: 279.18 g/mol
InChI Key: CSDAQHDCIVLBEX-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine is a synthetic organic compound that features both trifluoroethyl and trifluoroacetyl functional groups attached to a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Trifluoroacetyl Group: This step might involve the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

    Addition of Trifluoroethyl Group: This can be done using reagents like trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The trifluoroacetyl group can be reduced to a trifluoroethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary alcohol or alkane.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The trifluoro groups could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine: Similar structure but with a pyrrolidine ring.

    3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)morpholine: Similar structure but with a morpholine ring.

Uniqueness

The presence of both trifluoroethyl and trifluoroacetyl groups in the piperidine ring makes 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine unique. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F6NO2/c10-8(11,12)6(17)5-2-1-3-16(4-5)7(18)9(13,14)15/h5-6,17H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDAQHDCIVLBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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